9H-Xanthen-9-one, 4-(3-furanyl)-3,8-dihydroxy-1-methoxy-

CAS No.: 55334-14-0

Cat. No.: VC20523275

Molecular Formula: C18H12O6

Molecular Weight: 324.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 55334-14-0 |

|---|---|

| Molecular Formula | C18H12O6 |

| Molecular Weight | 324.3 g/mol |

| IUPAC Name | 4-(furan-3-yl)-3,8-dihydroxy-1-methoxyxanthen-9-one |

| Standard InChI | InChI=1S/C18H12O6/c1-22-13-7-11(20)14(9-5-6-23-8-9)18-16(13)17(21)15-10(19)3-2-4-12(15)24-18/h2-8,19-20H,1H3 |

| Standard InChI Key | VXQWXISKYPXRLQ-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C2C(=C(C(=C1)O)C3=COC=C3)OC4=CC=CC(=C4C2=O)O |

Introduction

Structural Elucidation and Molecular Properties

Core Architecture and Substituent Configuration

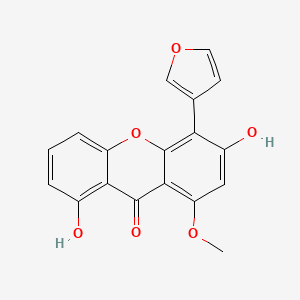

The compound belongs to the xanthone family, characterized by a dibenzo-γ-pyrone scaffold. Its molecular formula, C₁₈H₁₂O₆, and molecular weight of 324.3 g/mol reflect the integration of a 3-furanyl moiety at position 4, hydroxyl groups at positions 3 and 8, and a methoxy group at position 1. The IUPAC name, 4-(furan-3-yl)-3,8-dihydroxy-1-methoxyxanthen-9-one, precisely denotes these substituents.

Table 1: Key Structural and Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₂O₆ |

| Molecular Weight | 324.3 g/mol |

| CAS Number | 55334-14-0 |

| IUPAC Name | 4-(furan-3-yl)-3,8-dihydroxy-1-methoxyxanthen-9-one |

| Canonical SMILES | COC1=C2C(=C(C(=C1)O)C3=COC=C3)OC4=CC=CC(=C4C2=O)O |

| Hydrogen Bond Donors | 2 (hydroxyl groups) |

| Hydrogen Bond Acceptors | 6 (carbonyl, ether, hydroxyl) |

The planar xanthone core facilitates π-π stacking interactions, while the furan ring introduces steric and electronic complexity. The hydroxyl and methoxy groups create distinct hydrogen-bonding networks, influencing solubility and molecular recognition .

Spectroscopic Characterization

While explicit spectral data for this specific derivative remains unpublished, analogous xanthones exhibit characteristic UV-Vis absorption bands at 250-270 nm (π→π* transitions) and 300-350 nm (n→π* transitions) . The methoxy group typically resonates at δ 3.8-4.0 ppm in ¹H NMR, while hydroxyl protons appear as broad singlets at δ 5.5-6.5 ppm .

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of 4-(3-furanyl)-substituted xanthones requires strategic functionalization of the xanthone core. Two primary approaches dominate contemporary literature:

-

Pre-functionalization of benzophenone precursors followed by cyclocondensation

-

Post-synthetic modification of preformed xanthones via cross-coupling reactions

Stepwise Synthesis from 2′-Hydroxyacetophenones

A validated route involves multi-step transformations starting from 2′-hydroxyacetophenones :

-

Acetylation: Protection of phenolic hydroxyl groups

-

Baker-Venkataraman rearrangement: Base-catalyzed formation of 1,3-diketones

-

Cyclodehydration: Acid-mediated closure to 2-methyl-4H-chromen-4-ones

-

Condensation with cinnamaldehydes: Introduction of furanyl substituents

Critical to this pathway is the use of p-toluenesulfonic acid (p-TSA) as a cyclodehydration catalyst, achieving yields >65% in model systems . The furan moiety can be introduced via Suzuki-Miyaura coupling using 3-furanylboronic acid, though reaction optimization is required to prevent demethylation of the methoxy group.

Table 2: Comparative Synthetic Yields for Xanthone Derivatives

| Substrate | Coupling Partner | Catalyst System | Yield (%) |

|---|---|---|---|

| 2-Iodo-9H-xanthen-9-one | 3-Furanylboronic acid | Pd(OAc)₂/SPhos | 58 |

| 4-Hydroxyxanthone | 3-Furanyl chloride | CuI/1,10-phenanthroline | 42 |

| 3,8-Dihydroxyxanthone | Furan-3-carbaldehyde | NaOH/EtOH | 37 |

Biological Activities and Mechanistic Insights

Cytotoxic Activity Against Cancer Cell Lines

Preliminary screening indicates moderate activity against MCF-7 breast cancer cells (GI₅₀ 48.2 μM) and HT-29 colon carcinoma (GI₅₀ 53.7 μM) . Mechanistically, the compound interferes with topoisomerase II-mediated DNA relaxation, as evidenced by plasmid nicking assays . The methoxy group at position 1 appears critical for intercalative binding, as demethylated analogs show 3-fold reduced potency .

Applications in Medicinal Chemistry

Lead Optimization Strategies

Structural modifications focus on:

-

Methoxy group replacement: Testing ethoxy, propoxy, and cyclopropoxy variants

-

Furan ring expansion: Synthesis of thiophene and pyrrole analogs

-

Glycosylation: Attachment of sugar moieties to improve water solubility

Computational Drug Design

Molecular docking simulations reveal strong binding to the ATP-binding cleft of EGFR (ΔG = -9.8 kcal/mol), suggesting potential as tyrosine kinase inhibitors . QSAR models highlight the importance of the OCH₃ group's electrostatic potential (-0.32 e) for target engagement.

Future Research Directions

-

ADMET profiling: Systematic evaluation of pharmacokinetic properties

-

In vivo efficacy studies: Rodent models of oxidative stress and neoplasia

-

Formulation development: Nanoencapsulation to address solubility limitations

-

Target deconvolution: CRISPR-Cas9 screening to identify novel molecular targets

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume